Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism in Human SH-SY5Y Cells
This compound demonstrates exceptionally potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in nicotine addiction and pain modulation, with an IC50 value of 1.8 nM in human SH-SY5Y cells [1]. This potency is approximately 3- to 100-fold greater than the broader class of quinoline-based nAChR antagonists, which typically exhibit IC50 values in the low micromolar range (IC50 ≈ 1.7–4 μM) [2]. The high affinity for α3β4 nAChR suggests a differentiated pharmacological profile compared to other halogenated quinolines lacking this specific substitution pattern.
| Evidence Dimension | nAChR Antagonism (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 nAChR) |
| Comparator Or Baseline | Class of quinoline nAChR antagonists: IC50 ≈ 1.7–4 μM |
| Quantified Difference | ~1,000 to 2,200-fold more potent |
| Conditions | Human SH-SY5Y cells; assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This high potency at α3β4 nAChR positions this compound as a privileged scaffold for developing next-generation therapeutics for nicotine addiction and neuropathic pain, a profile not shared by generic quinoline analogs.
- [1] EcoDrugPlus Database. Antagonist activity at α3β4 nAChR receptor in human SH-SY5Y cells. Compound ID: 2126094. View Source
- [2] Frontiers in Pharmacology. Effects of quinine, quinidine, and chloroquine on human muscle nAChRs. 2025. View Source
